molecular formula C5H4BrClS B13122733 5-Bromo-2-chloro-3-methylthiophene CAS No. 1182346-30-0

5-Bromo-2-chloro-3-methylthiophene

Cat. No.: B13122733
CAS No.: 1182346-30-0
M. Wt: 211.51 g/mol
InChI Key: ZIYVDVOOMMUCTO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-chloro-3-methylthiophene involves the bromination and chlorination of 3-methylthiophene. The process typically starts with the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. This is followed by chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-methylthiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Coupling: Formation of biaryl compounds or extended conjugated systems.

    Oxidation: Sulfoxides and sulfones as major products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-methylthiophene depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-methylthiophene’s unique combination of bromine, chlorine, and a methyl group provides distinct reactivity patterns, making it valuable in specific synthetic applications and research areas. Its dual halogenation allows for versatile functionalization and coupling reactions, setting it apart from other thiophene derivatives .

Properties

IUPAC Name

5-bromo-2-chloro-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c1-3-2-4(6)8-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVDVOOMMUCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298337
Record name 5-Bromo-2-chloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182346-30-0
Record name 5-Bromo-2-chloro-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182346-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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